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molecular formula C10H8INO2 B8480839 4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one

4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one

Cat. No. B8480839
M. Wt: 301.08 g/mol
InChI Key: FYFLUWOGTOSAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787558B2

Procedure details

N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide (43.4 g, 81.3 mmol) was added portionwise to a melt of aluminum chloride (32.5 g, 244 mmol) and sodium chloride (9.50 g, 163 mmol) at 150° C., then the mixture was heated at 250° C. for 20 min. After cooling the solid formed was suspended in hot water and collected by filtration. This crude material was suspended in hot 0.5 M aq. sodium hydroxide solution, insoluble material was removed by filtration, and the filtrate was acidified with 25% aq. hydrochloric acid solution. The precipitate was collected by filtration, washed with water and ethyl acetate, and dried to afford the title compound (6.85 g, 28%). Light brown solid, EI-MS: m/e=301.2 (M+).
Name
N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
IC1C=C(N[C:10](=[O:23])[CH2:11][C:12]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([I:22])[CH:16]=2)=[O:13])C=CC=1C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>O>[OH:23][C:10]1[C:20]2[C:15](=[CH:16][C:17]([I:22])=[C:18]([CH3:21])[CH:19]=2)[NH:14][C:12](=[O:13])[CH:11]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide
Quantity
43.4 g
Type
reactant
Smiles
IC=1C=C(C=CC1C)NC(CC(=O)NC1=CC(=C(C=C1)C)I)=O
Name
Quantity
32.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
9.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
was removed by filtration
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(NC2=CC(=C(C=C12)C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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